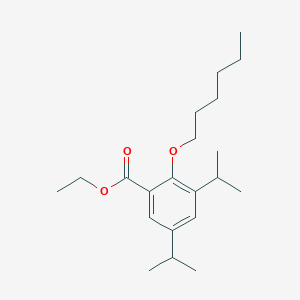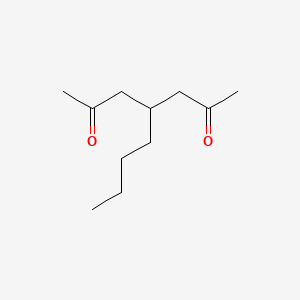
4-Butylheptane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylheptane-2,6-dione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is part of the larger class of β-diketones, which are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Butylheptane-2,6-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. For instance, the reaction between butyl acetate and heptanone under basic conditions can yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods such as catalytic processes. These methods often utilize metal catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Butylheptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: The α-hydrogens of the diketone can be substituted with various groups through enolate chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Enolate formation is often facilitated by strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Butylheptane-2,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Butylheptane-2,6-dione largely depends on its chemical reactivity. The compound can form enolates, which are nucleophilic and can participate in various reactions. These enolates can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in many of its applications in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylheptane-2,6-dione: Similar in structure but with a tert-butyl group instead of a butyl group.
2,6-Dimethyl-4-heptanone: Another diketone with different alkyl substituents.
Uniqueness
4-Butylheptane-2,6-dione is unique due to its specific alkyl substituents, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specialized organic molecules .
Propiedades
Número CAS |
497173-00-9 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
4-butylheptane-2,6-dione |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-11(7-9(2)12)8-10(3)13/h11H,4-8H2,1-3H3 |
Clave InChI |
VDZOUDZDKTWRDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(=O)C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



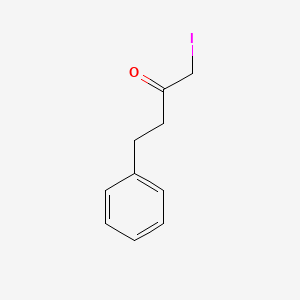
![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
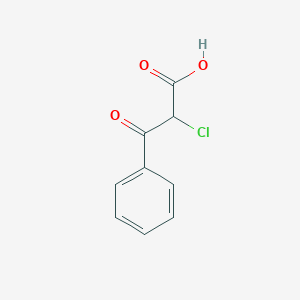
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
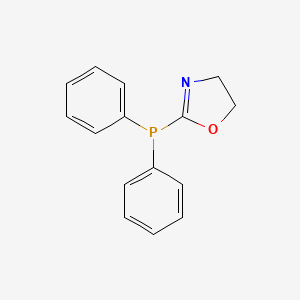
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
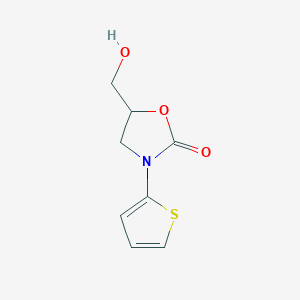
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)
